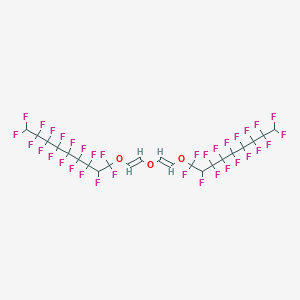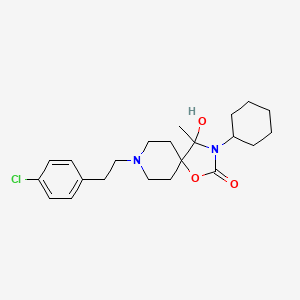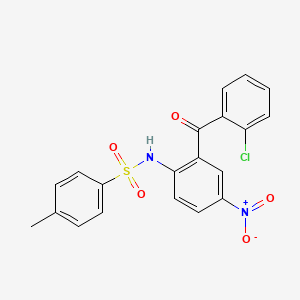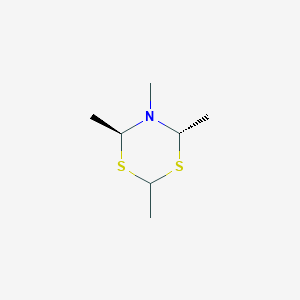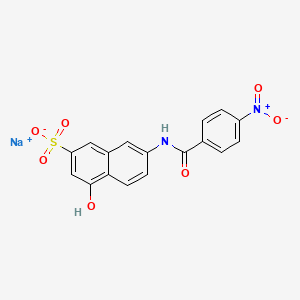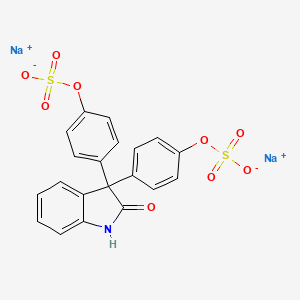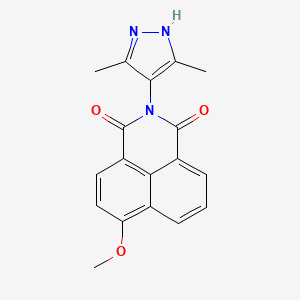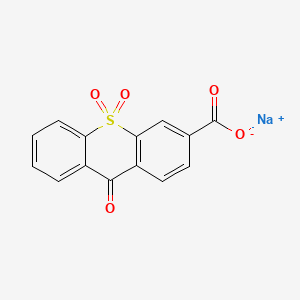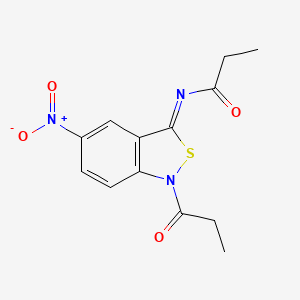
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor, followed by acylation to introduce the oxopropyl group. The final step involves the formation of the propanamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole: A core structure with similar biological activities.
Benzofuran: Another heterocyclic compound with diverse applications.
Imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, oxopropyl group, and benzisothiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
106532-61-0 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-(5-nitro-1-propanoyl-2,1-benzothiazol-3-ylidene)propanamide |
InChI |
InChI=1S/C13H13N3O4S/c1-3-11(17)14-13-9-7-8(16(19)20)5-6-10(9)15(21-13)12(18)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
RYTNSMMNXBCUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


